

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone molecular weight

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Compound of Interest

Compound Name: 3,4'-Dihydroxy-3',5'-
dimethoxypropiophenone

Cat. No.: B599518

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An In-depth Technical Guide on **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**

Introduction

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, also known as beta-Hydroxypropiosyringone, is a phenolic compound.[1][2] Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic approach, and insights into its potential biological significance based on the activities of structurally related compounds.

Physicochemical Data

The fundamental physicochemical properties of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** are summarized in the table below. These data are crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Source |
|---------------------------|--|--------|
| Molecular Formula | C ₁₁ H ₁₄ O ₅ | [1] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| CAS Number | 136196-47-9 | [1] |
| Melting Point | 74-75 °C | [1] |
| Boiling Point (Predicted) | 426.9 ± 45.0 °C | [1] |
| Density (Predicted) | 1.247 ± 0.06 g/cm ³ | [1] |
| pKa (Predicted) | 8.14 ± 0.25 | [1] |

Synthesis and Experimental Protocols

While a specific synthesis protocol for **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** was not found, a general and widely used method for preparing similar phenolic ketones and chalcones is the Claisen-Schmidt condensation.[3][4] The following is a representative protocol adapted for the potential synthesis of a related chalcone, which involves the condensation of an acetophenone with a benzaldehyde derivative.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

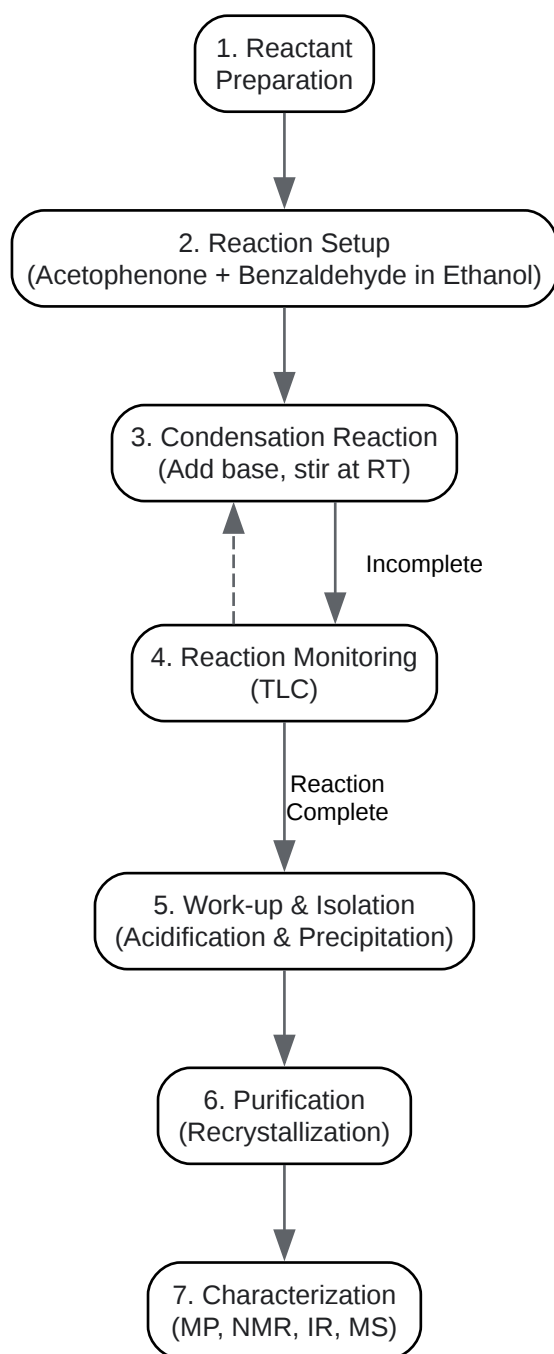
Materials and Reagents:

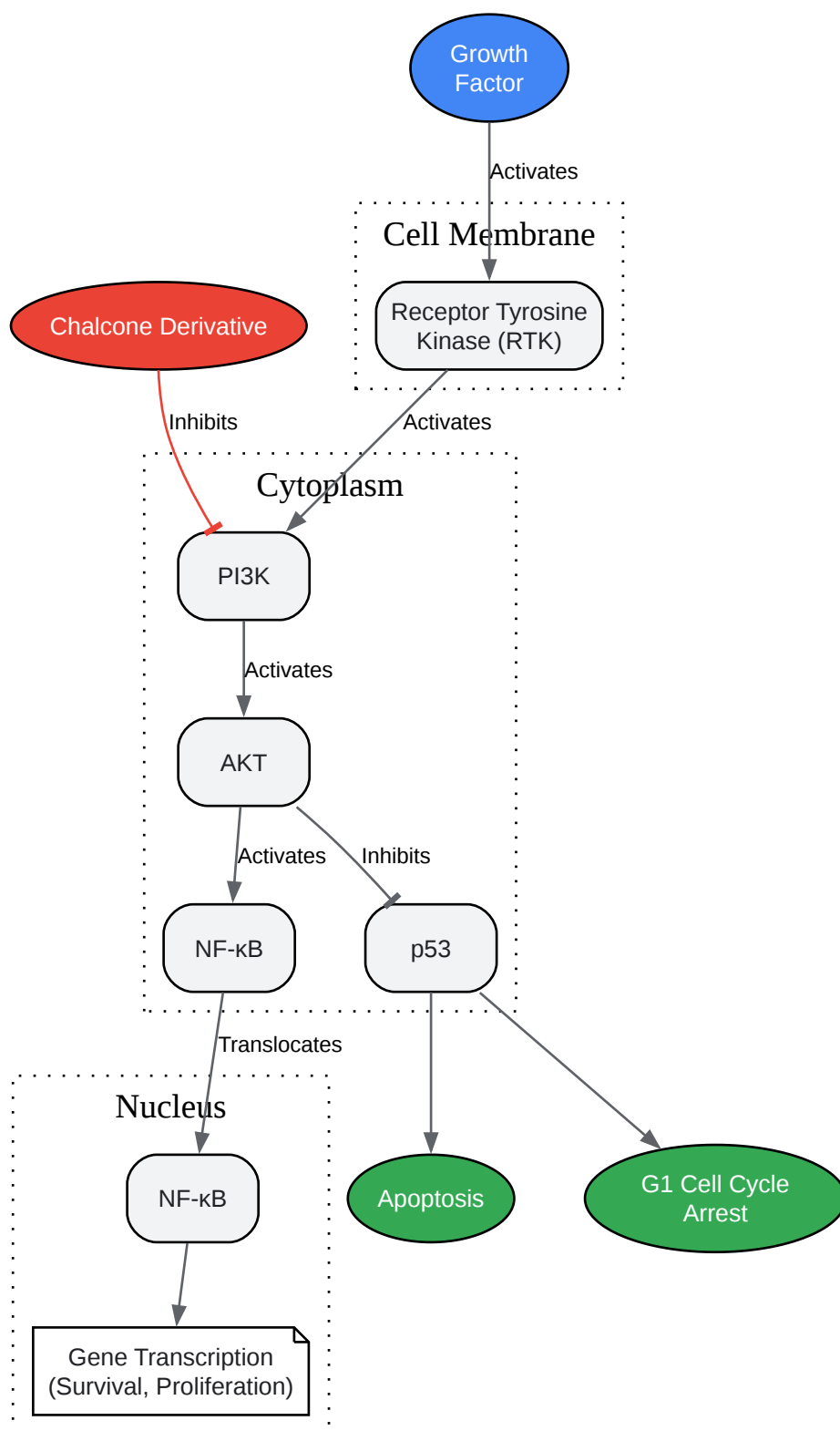
- Substituted Acetophenone (e.g., 2',4'-dihydroxy-3',6'-dimethoxyacetophenone)
- Substituted Benzaldehyde
- Ethanol
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

- Hydrochloric Acid (HCl), 10% aqueous solution
- Crushed Ice
- Distilled Water
- Thin-Layer Chromatography (TLC) plates
- Suitable solvent system for TLC (e.g., ethyl acetate:n-hexane, 3:7 v/v)

Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1 equivalent) in an appropriate amount of ethanol.
- Addition of Base: Prepare a 40-50% (w/v) aqueous solution of NaOH or KOH. To the stirred ethanolic solution of the acetophenone, add the substituted benzaldehyde (1 equivalent). Slowly add the aqueous base solution dropwise to the reaction mixture at room temperature.
[4]
- Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-48 hours.[3][4] The progress of the reaction can be monitored by TLC.
- Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding 10% HCl until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate.[3]
- Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3][4]
- Characterization: The final product should be characterized by determining its melting point and using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.
[4]



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